REACTION_CXSMILES
|
[F-:1].[K+].C1N2CCOCCOCCN(CCOCCOCC2)CCOCCOC1.CS([O:33][CH2:34][C:35]1[CH:40]=[CH:39][C:38]([CH:41]=O)=[CH:37][CH:36]=1)(=O)=O>C(#N)C>[F:1][CH2:41][C:38]1[CH:39]=[CH:40][C:35]([CH:34]=[O:33])=[CH:36][CH:37]=1 |f:0.1|
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Name
|
|
Quantity
|
2.7 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
17.6 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCN2CCOCCOCCN1CCOCCOCC2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
(4-formylphenyl)methyl methanesulfonate
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 65 degrees for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |